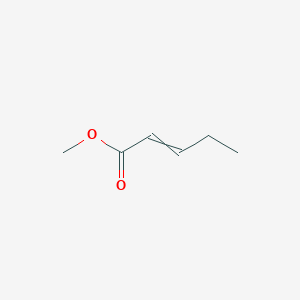

Methyl pent-2-enoate

Description

BenchChem offers high-quality Methyl pent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

methyl pent-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3 |

InChI Key |

MBAHGFJTIVZLFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(=O)OC |

Synonyms |

methyl pentenoate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl Pent-2-enoate from Propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl pent-2-enoate from propanal. The core of this process is the Horner-Wadsworth-Emmons (HWE) reaction, a highly efficient and stereoselective method for the formation of α,β-unsaturated esters. This document outlines the reaction pathway, provides detailed experimental protocols, presents quantitative data for expected outcomes, and includes guidance on the purification and characterization of the final product.

Introduction and Reaction Pathway

The synthesis of methyl pent-2-enoate from propanal is a C-C bond-forming reaction that extends a three-carbon aldehyde into a six-carbon unsaturated ester. While several olefination reactions exist, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for this transformation. It offers significant advantages over the traditional Wittig reaction, including the formation of predominantly the thermodynamically favored (E)-alkene and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2]

The overall transformation is a two-step process, beginning with the preparation of the phosphonate reagent, followed by the HWE reaction with propanal.

Step 1: Preparation of the Phosphonate Reagent (Michaelis-Arbuzov Reaction)

The required phosphonate reagent, trimethyl phosphonoacetate, can be synthesized via the Michaelis-Arbuzov reaction between trimethyl phosphite and methyl chloroacetate. However, trimethyl phosphonoacetate is commercially available and is typically used directly.

Step 2: Horner-Wadsworth-Emmons Olefination

The core of the synthesis is the Horner-Wadsworth-Emmons reaction. In this step, the phosphonate carbanion, generated by deprotonating trimethyl phosphonoacetate with a suitable base, undergoes a nucleophilic addition to the carbonyl carbon of propanal. The resulting intermediate then eliminates a phosphate salt to yield the desired α,β-unsaturated ester, methyl pent-2-enoate.[1][3]

The reaction pathway is illustrated in the diagram below:

References

Spectroscopic Profile of Methyl (E)-pent-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of methyl (E)-pent-2-enoate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for methyl (E)-pent-2-enoate is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol .[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Data not available in search results |

Note: Specific chemical shift, multiplicity, and coupling constant values for ¹H NMR were not available in the provided search results. This table structure is provided as a template for data insertion.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift values for ¹³C NMR were not available in the provided search results. This table structure is provided as a template for data insertion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Description of Absorption |

| Data not available in search results |

Note: Specific wavenumber and absorption descriptions for IR spectroscopy were not available in the provided search results. This table structure is provided as a template for data insertion.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Ratio | Relative Abundance (%) |

| Data not available in search results |

Note: A complete list of m/z ratios and their relative abundances was not available in the provided search results. This table structure is provided as a template for data insertion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of the methyl (E)-pent-2-enoate sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

-

For ¹H NMR, the spectrum is acquired using a standard pulse-acquire sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

A small amount of the neat liquid sample, methyl (E)-pent-2-enoate, is placed directly onto the ATR crystal.

-

The anvil is lowered to press the sample firmly and evenly against the crystal.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The IR spectrum of the sample is then recorded by passing an infrared beam through the crystal. The beam interacts with the sample at the surface, and the attenuated radiation is detected.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

A dilute solution of methyl (E)-pent-2-enoate is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

As methyl (E)-pent-2-enoate elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing an organic molecule like methyl (E)-pent-2-enoate using the spectroscopic techniques discussed.

Caption: Logical workflow for the structural elucidation of methyl (E)-pent-2-enoate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Pent-2-enoate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the geometric isomers of methyl pent-2-enoate: (E)-methyl pent-2-enoate and (Z)-methyl pent-2-enoate. This document details their structural differences, physical characteristics, spectroscopic data, and chemical reactivity. Experimental protocols for their synthesis and key reactions are also outlined to support further research and application in drug development and organic synthesis.

Introduction

Methyl pent-2-enoate (C₆H₁₀O₂) is an α,β-unsaturated ester that exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The arrangement of the substituents on the double bond significantly influences the physical and chemical properties of these isomers, making their individual characterization crucial for applications in fields such as fragrance, polymer chemistry, and pharmaceutical synthesis. The (E)-isomer is commonly referred to as the trans-isomer, while the (Z)-isomer is the cis-isomer.

Physical Properties

The physical properties of the (E) and (Z) isomers of methyl pent-2-enoate are summarized in Table 1. While experimental data for the (E)-isomer is more readily available, some properties for the (Z)-isomer are estimated based on trends observed in similar compounds due to a scarcity of direct experimental values.

Table 1: Physical Properties of Methyl Pent-2-enoate Isomers

| Property | (E)-Methyl Pent-2-enoate | (Z)-Methyl Pent-2-enoate |

| Molecular Weight ( g/mol ) | 114.14 | 114.14 |

| Boiling Point (°C) | 148-150 | Estimated to be slightly lower than the (E)-isomer |

| Density (g/cm³ at 20°C) | ~0.935 | Estimated to be slightly higher than the (E)-isomer |

| Refractive Index (n²⁰/D) | ~1.438 | Estimated to be slightly different from the (E)-isomer |

| Calculated XLogP3 | 1.4 | 1.4 |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. | Soluble in most organic solvents; sparingly soluble in water. |

Note: Some physical properties for the (Z)-isomer are estimations due to limited available experimental data.

Spectroscopic Data

The stereochemistry of the methyl pent-2-enoate isomers can be unequivocally determined using various spectroscopic techniques. The key distinguishing features in their NMR, IR, and Mass spectra are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the (E) and (Z) isomers. The coupling constants between the vinylic protons and the chemical shifts of the allylic and vinylic carbons are particularly informative.

Table 2: ¹H NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm] and Coupling Constants J [Hz])

| Proton | (E)-Methyl Pent-2-enoate | (Z)-Methyl Pent-2-enoate (Predicted) |

| -OCH₃ | ~3.70 (s) | ~3.65 (s) |

| C(2)-H | ~5.80 (dt, J ≈ 15.6, 1.5) | ~5.75 (dt, J ≈ 11.5, 1.7) |

| C(3)-H | ~6.95 (dt, J ≈ 15.6, 6.9) | ~6.20 (dt, J ≈ 11.5, 7.5) |

| -CH₂- | ~2.20 (dq, J ≈ 7.5, 1.5) | ~2.60 (dq, J ≈ 7.5, 1.7) |

| -CH₃ (ethyl) | ~1.05 (t, J ≈ 7.5) | ~1.00 (t, J ≈ 7.5) |

The most significant difference is the coupling constant between the two vinylic protons (C(2)-H and C(3)-H), which is expected to be around 15.6 Hz for the trans arrangement in the (E)-isomer and around 11.5 Hz for the cis arrangement in the (Z)-isomer.

Table 3: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm])

| Carbon | (E)-Methyl Pent-2-enoate | (Z)-Methyl Pent-2-enoate (Predicted) |

| C=O | ~167 | ~166 |

| -OCH₃ | ~51 | ~51 |

| C(2) | ~122 | ~121 |

| C(3) | ~148 | ~147 |

| C(4) | ~25 | ~21 |

| C(5) | ~12 | ~13 |

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the α,β-unsaturated ester functionality.

-

C=O stretch: A strong absorption band around 1720-1730 cm⁻¹.

-

C=C stretch: An absorption band around 1650-1660 cm⁻¹.

-

C-O stretch: Strong absorptions in the 1300-1100 cm⁻¹ region.

-

=C-H out-of-plane bend: The (E)-isomer typically shows a strong band around 980-960 cm⁻¹, which is characteristic of a trans-disubstituted alkene. This band is absent or weak in the spectrum of the (Z)-isomer.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 83, and the loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 55.

Chemical Properties and Reactivity

The chemical reactivity of methyl pent-2-enoate isomers is dominated by the α,β-unsaturated ester functional group. This system is susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the carbon-carbon double bond. The stereochemistry of the double bond can influence the rate and stereochemical outcome of these reactions.

Hydrogenation

Catalytic hydrogenation of the carbon-carbon double bond in α,β-unsaturated esters is a common transformation.[1][2][3] The reaction typically proceeds smoothly in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst to yield methyl pentanoate. The reactivity of the (Z)-isomer may be slightly higher due to the greater steric strain associated with the cis configuration.

Halogenation

Addition of halogens, such as bromine (Br₂), across the double bond is a characteristic reaction of alkenes. This reaction would proceed via a bromonium ion intermediate to give the dihaloester. The stereochemical outcome of the addition (e.g., anti-addition) would lead to different diastereomers from the (E) and (Z) isomers.

Polymerization

As an acrylic ester derivative, methyl pent-2-enoate can undergo radical polymerization. The reactivity in polymerization can be influenced by the steric hindrance around the double bond, with the (E)-isomer potentially showing different polymerization kinetics compared to the more sterically hindered (Z)-isomer.

Experimental Protocols

Synthesis of Methyl Pent-2-enoate Isomers

A mixture of (E)- and (Z)-methyl pent-2-enoate can be synthesized via the Wittig reaction.[4] The stereochemical outcome can be influenced by the choice of ylide and reaction conditions.

Protocol: Wittig Synthesis of Methyl Pent-2-enoate

-

To a stirred solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene (10 mL per gram of ylide) under an inert atmosphere, add propanal (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triphenylphosphine oxide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of (E) and (Z) isomers.

-

The isomers can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization and differentiation of the synthesized isomers.

Conclusion

This technical guide has summarized the key physical and chemical properties of the (E) and (Z) isomers of methyl pent-2-enoate. The distinct differences in their spectroscopic data, particularly NMR coupling constants, provide a reliable method for their identification. While both isomers exhibit the characteristic reactivity of α,β-unsaturated esters, their stereochemistry can influence reaction rates and outcomes. The provided experimental outlines for synthesis and characterization serve as a foundation for further investigation and utilization of these versatile chemical building blocks in research and development.

References

- 1. Asymmetric hydrogenation of α,β-unsaturated carboxylic esters with chiral iridium N,P ligand complexes. | Semantic Scholar [semanticscholar.org]

- 2. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

CAS number and molecular weight of methyl trans-2-pentenoate

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for methyl trans-2-pentenoate, a valuable compound in organic synthesis and pharmaceutical research. The information is presented to meet the needs of a professional scientific audience, with a focus on clarity and precision.

Chemical Identity and Properties

The fundamental chemical identifiers for methyl trans-2-pentenoate are summarized below. This data is essential for accurate record-keeping, safety assessments, and experimental design.

Data Presentation

| Identifier | Value |

| CAS Number | 15790-88-2[1][2][3] |

| Molecular Formula | C6H10O2[1][2][3] |

| Molecular Weight | 114.14 g/mol [1][3][4] |

| IUPAC Name | methyl (2E)-pent-2-enoate[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of methyl trans-2-pentenoate are beyond the scope of this document. Researchers should consult peer-reviewed literature and established chemical synthesis databases for specific methodologies. Standard techniques such as gas chromatography (GC) and infrared spectroscopy are typically used to confirm the identity and purity of the compound.

Mandatory Visualizations

To facilitate a conceptual understanding of the workflow for chemical identification, the following diagram is provided.

References

Potential Industrial Applications of Methyl Pent-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pent-2-enoate, an α,β-unsaturated ester, presents a versatile platform for a range of industrial applications. Its chemical structure, featuring a reactive carbon-carbon double bond and an ester functional group, makes it a valuable precursor in polymer synthesis, a building block in fine chemical and pharmaceutical intermediate production, and a potential contributor to the flavor and fragrance industry. This technical guide provides an in-depth analysis of the potential industrial applications of methyl pent-2-enoate, detailing its chemical properties, synthesis, and reactivity. Furthermore, it outlines experimental protocols for its key transformations and explores its prospective role in the development of novel materials and bioactive molecules.

Introduction

Methyl pent-2-enoate (C₆H₁₀O₂) is an organic compound with the IUPAC name methyl (2E)-pent-2-enoate.[1] As a member of the acrylate ester family, it is characterized by a methyl ester group conjugated to a carbon-carbon double bond. This arrangement of functional groups imparts a unique reactivity profile, making it susceptible to both polymerization and various addition reactions. The potential applications of methyl pent-2-enoate span several industrial sectors, driven by its ability to act as a monomer and a versatile synthetic intermediate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of methyl pent-2-enoate is essential for its handling, storage, and application in various industrial processes.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| IUPAC Name | methyl (2E)-pent-2-enoate | [1] |

| CAS Number | 15790-88-2, 818-59-7 | [2][3] |

| Synonyms | Methyl trans-2-pentenoate, Methyl 3-ethylacrylate | [2][4] |

| Boiling Point | Not explicitly found, but related compounds have boiling points in the range of 140-160 °C. | |

| Density | Not explicitly found for methyl pent-2-enoate. The related ethyl (E)-2-methyl-2-pentenoate has a specific gravity of 0.90400 to 0.91400 @ 25.00 °C. | |

| Solubility | Expected to be soluble in organic solvents and have moderate solubility in water. | |

| Flash Point | Not explicitly found for methyl pent-2-enoate. The related ethyl (E)-2-methyl-2-pentenoate has a flash point of 139.00 °F (59.44 °C). |

Synthesis of Methyl Pent-2-enoate

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly stereoselective method for the synthesis of α,β-unsaturated esters, yielding predominantly the (E)-isomer. This makes it an ideal route for the preparation of methyl pent-2-enoate.

Horner-Wadsworth-Emmons Reaction Workflow

Detailed Experimental Protocol: Synthesis of Methyl pent-2-enoate via Horner-Wadsworth-Emmons Reaction

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl (diethylphosphono)acetate

-

Propanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add methyl (diethylphosphono)acetate (1.0 eq) dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add propanal (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude methyl pent-2-enoate by vacuum distillation.

| Reagent | Molar Ratio | Notes |

| Sodium Hydride (60%) | 1.1 | Handle with care under an inert atmosphere. |

| Methyl (diethylphosphono)acetate | 1.0 | |

| Propanal | 1.0 | Should be freshly distilled before use. |

| Anhydrous THF | - | Solvent |

Industrial Applications

Polymer Synthesis

As an acrylate ester, methyl pent-2-enoate can serve as a monomer in the synthesis of various polymers. The polymerization of acrylate esters can proceed through several mechanisms, including free-radical, anionic, and coordination polymerization.

4.1.1. Polymerization Mechanisms

-

Free-Radical Polymerization: This is a common method for polymerizing acrylate esters, typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.[5]

-

Anionic Polymerization: This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[6][7]

-

Ziegler-Natta Polymerization: While primarily used for non-polar olefins like ethylene and propylene, Ziegler-Natta catalysts can also be employed for the polymerization of some polar monomers.[8][9][10][11]

4.1.2. Detailed Experimental Protocol: Free-Radical Polymerization of Methyl pent-2-enoate

Materials:

-

Methyl pent-2-enoate

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Methanol

-

Schlenk flask, magnetic stirrer, and other standard laboratory glassware for inert atmosphere reactions.

Procedure:

-

Purify methyl pent-2-enoate by passing it through a column of basic alumina to remove any inhibitors.

-

In a Schlenk flask under a nitrogen atmosphere, dissolve the purified methyl pent-2-enoate (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.

-

Heat the reaction mixture to 60-80 °C and stir for 24 hours.

-

Monitor the polymerization by observing the increase in viscosity of the solution.

-

After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.

-

Filter the precipitated polymer and wash with methanol.

-

Dry the polymer under vacuum to a constant weight.

| Component | Molar Ratio | Purpose |

| Methyl pent-2-enoate | 1.0 | Monomer |

| AIBN | 0.01 | Initiator |

| Toluene | - | Solvent |

| Methanol | - | Non-solvent for precipitation |

Fine Chemical Synthesis

The conjugated system in methyl pent-2-enoate makes it a valuable substrate for various carbon-carbon bond-forming reactions, which are fundamental in fine chemical synthesis.

4.2.1. Michael Addition

Methyl pent-2-enoate can act as a Michael acceptor, reacting with a wide range of nucleophiles in a conjugate addition. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

4.2.2. Diels-Alder Reaction

As a dienophile, methyl pent-2-enoate can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives. These cyclic structures are common motifs in natural products and pharmaceuticals.

4.2.3. Detailed Experimental Protocol: Michael Addition of Diethyl Malonate to Methyl pent-2-enoate

Materials:

-

Methyl pent-2-enoate

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (catalytic amount, e.g., 0.1 eq) in anhydrous ethanol.

-

To this solution, add diethyl malonate (1.0 eq).

-

Add methyl pent-2-enoate (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with a dilute aqueous solution of HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude Michael adduct.

-

Purify the product by column chromatography on silica gel.

| Component | Molar Ratio | Role |

| Methyl pent-2-enoate | 1.0 | Michael Acceptor |

| Diethyl malonate | 1.0 | Michael Donor |

| Sodium ethoxide | 0.1 | Base Catalyst |

| Ethanol | - | Solvent |

Flavor and Fragrance Industry

The structurally related 2-methyl-2-pentenoic acid is known for its fruity, strawberry-like aroma and is used as a flavor and fragrance agent.[12][13] It is highly probable that methyl pent-2-enoate also possesses a fruity aroma, making it a potential candidate for use in the formulation of flavors and fragrances. Further sensory analysis, such as gas chromatography-olfactometry (GC-O), would be required to fully characterize its organoleptic properties.

Pharmaceutical Applications

While there are no direct pharmaceutical applications of methyl pent-2-enoate reported, its derivatives hold significant potential in drug development.

4.4.1. Synthesis of Chiral Building Blocks

The double bond in methyl pent-2-enoate can be stereoselectively reduced or functionalized to create chiral centers. These chiral molecules can serve as valuable building blocks in the asymmetric synthesis of complex pharmaceutical compounds.[14]

4.4.2. Precursor for Heterocyclic Compounds

The reactivity of methyl pent-2-enoate allows for its use as a precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with hydrazines can lead to the formation of pyrazolines, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[12][15][16][17]

Safety and Handling

Conclusion

Methyl pent-2-enoate is a versatile chemical with a broad spectrum of potential industrial applications. Its ability to undergo polymerization makes it a candidate for the development of novel polymers with tailored properties. As a reactive intermediate, it offers synthetic routes to a variety of fine chemicals and complex molecules, including potential pharmaceutical intermediates. Further research into the specific polymerization characteristics of methyl pent-2-enoate and the exploration of its utility in the synthesis of high-value compounds are warranted to fully realize its industrial potential. The development of efficient and scalable synthetic protocols for its derivatives will be crucial for its successful integration into various industrial processes.

References

- 1. Methyl 2-pentenoate | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 818-59-7 | 2323-1-17 | Methyl pent-2-enoate | SynQuest Laboratories [synquestlabs.com]

- 3. methyl 2-pentenoate, 818-59-7 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]

- 12. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-methyl-2-pentenoic acid, 3142-72-1 [thegoodscentscompany.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

The Enigmatic Presence of Methyl Pent-2-enoate: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pent-2-enoate (C₆H₁₀O₂) is a volatile organic compound (VOC) with potential applications in the flavor, fragrance, and pharmaceutical industries. While its synthetic routes are established, its natural occurrence remains a subject of scientific exploration. This technical guide provides a comprehensive overview of the current understanding of methyl pent-2-enoate in nature, alongside detailed protocols for its isolation and identification from natural sources.

The presence of structurally related compounds in various organisms suggests the potential for methyl pent-2-enoate to be a yet-undiscovered or minor component of many natural volatile profiles. For instance, its potential precursor, 2-methyl-2-pentenoic acid, has been identified in wild strawberry fruit (Fragaria spp.), snake fruit (Salacca zalacca), and the plant Heteromorpha trifoliata[1]. Furthermore, a related ester, methyl 4,4-dimethylpent-2-enoate, has been successfully isolated from the fungus Candida albicans[2]. These findings strongly indicate that methyl pent-2-enoate could be present in the volatile bouquets of various fruits, plants, and microorganisms. Its isolation and characterization are, therefore, of significant interest for the discovery of new bioactive molecules and natural flavor compounds.

Data Presentation: Quantitative Analysis of Methyl Pent-2-enoate in Natural Sources

Precise quantitative data for the natural occurrence of methyl pent-2-enoate is currently limited in published literature. However, for the purpose of illustrating a structured approach to data presentation, the following table provides a hypothetical summary of potential concentrations that could be determined through the experimental protocols outlined in this guide. This table serves as a template for researchers to populate with their own findings.

| Natural Source (Hypothetical) | Sample Type | Concentration (µg/g fresh weight) | Isolation Method | Analytical Method | Reference |

| Fragaria vesca (Wild Strawberry) | Fruit | 0.5 - 2.0 | HS-SPME | GC-MS | (Hypothetical Data) |

| Candida albicans | Culture Headspace | 0.1 - 0.8 | HS-SPME | GC-MS | (Hypothetical Data) |

| Salacca zalacca (Snake Fruit) | Fruit Pulp | 0.2 - 1.5 | Steam Distillation | GC-MS | (Hypothetical Data) |

| Heteromorpha trifoliata | Leaf Essential Oil | 1.0 - 5.0 | Steam Distillation | GC-MS | (Hypothetical Data) |

Experimental Protocols

The isolation and identification of a volatile compound like methyl pent-2-enoate from a complex natural matrix requires a multi-step approach. Below are two detailed experimental protocols commonly employed for such purposes.

Isolation by Steam Distillation

This classical method is suitable for extracting essential oils and other volatile compounds from plant and fungal materials.

Objective: To isolate the volatile fraction from a natural source, which may contain methyl pent-2-enoate.

Materials:

-

Fresh or dried natural source material (e.g., fruit pulp, plant leaves, fungal biomass)

-

Distilled water

-

Clevenger-type apparatus or similar steam distillation setup

-

Heating mantle

-

Condenser with circulating cold water

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Homogenize the fresh or dried natural source material to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the Clevenger-type apparatus. Place the homogenized sample and distilled water into the boiling flask.

-

Distillation: Gently heat the mixture using a heating mantle. The steam generated will pass through the sample, carrying the volatile compounds.

-

Condensation: The steam and volatile compound mixture will be cooled in the condenser and collected in the collection tube.

-

Separation: As the condensate cools, the less dense, water-immiscible volatile fraction will separate from the aqueous layer.

-

Extraction: Carefully collect the volatile fraction. If the yield is low, perform a liquid-liquid extraction of the aqueous distillate with an appropriate organic solvent (e.g., diethyl ether).

-

Drying: Dry the collected organic phase over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Remove the solvent using a rotary evaporator under reduced pressure to obtain the concentrated volatile extract.

-

Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of methyl pent-2-enoate.

Isolation and Identification by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This modern, solvent-free technique is highly sensitive and ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample.

Objective: To identify and quantify methyl pent-2-enoate in the volatile profile of a natural source.

Materials:

-

Fresh natural source material (e.g., fruit, plant tissue, fungal culture)

-

SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)

-

Headspace vials with septa

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Analytical standards of methyl pent-2-enoate

Procedure:

-

Sample Preparation: Place a known amount of the finely chopped or homogenized fresh sample into a headspace vial.

-

Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the hot injection port of the GC-MS.

-

The adsorbed volatile compounds will be thermally desorbed from the fiber and transferred to the GC column.

-

The compounds are separated based on their volatility and polarity in the GC column.

-

The separated compounds are then ionized and fragmented in the mass spectrometer.

-

-

Identification: Identify methyl pent-2-enoate by comparing the obtained mass spectrum and retention time with those of an authentic analytical standard.

-

Quantification: Quantify the amount of methyl pent-2-enoate using a calibration curve prepared with the analytical standard.

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for the isolation of volatile compounds using steam distillation.

Caption: Workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

Caption: A plausible biosynthetic pathway for methyl pent-2-enoate in plants.

References

A Technical Guide to the Thermodynamic Properties of Methyl Pent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pent-2-enoate, an unsaturated ester, finds applications in various chemical syntheses, including in the fragrance and flavor industry and as a potential building block in the development of more complex molecules. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and safety assessments in its production and use. This technical guide provides a summary of key thermodynamic parameters for methyl pent-2-enoate, outlines the experimental methodologies for their determination, and presents estimated data based on established computational methods due to the limited availability of direct experimental values.

Core Thermodynamic Properties

The thermodynamic properties of a compound govern its behavior in chemical reactions and physical processes. Key parameters include the enthalpy of formation, which indicates the energy stored within the molecule; the heat capacity, which describes how the molecule's temperature changes with the addition of heat; and the standard entropy, a measure of the molecule's disorder.

Data Presentation

Due to a scarcity of direct experimental data for methyl pent-2-enoate in the reviewed literature, the following tables present estimated thermodynamic properties derived from well-established group additivity methods: the Benson group increment theory and the Joback method. These methods provide reliable estimations for organic molecules and are valuable tools in the absence of experimental data.

Table 1: Estimated Physicochemical and Thermodynamic Properties of Methyl (E)-pent-2-enoate

| Property | Benson Group Increment Method | Joback Method | Units |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ | - |

| Molecular Weight | 114.14 | 114.14 | g/mol |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -339.5 | -342.0 | kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 378.2 | - | J/(mol·K) |

| Heat Capacity (Gas, Cₚ) at 298.15 K | 135.8 | 145.3 | J/(mol·K) |

| Boiling Point | - | 410.5 | K |

| Critical Temperature | - | 589.7 | K |

| Critical Pressure | - | 3.45 | MPa |

| Critical Volume | - | 398.0 | cm³/mol |

Note: The Benson method values were calculated using standard group contributions from established databases. The Joback method values were calculated using the group contributions outlined by Joback and Reid.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the thermodynamic properties of methyl pent-2-enoate.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound like methyl pent-2-enoate is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity methyl pent-2-enoate is placed in a crucible within a high-pressure vessel, known as a "bomb." A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited remotely by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system (water and bomb), which has a predetermined heat capacity. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cₚ) of liquid methyl pent-2-enoate as a function of temperature can be accurately measured using a Differential Scanning Calorimeter (DSC).[1][2]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of liquid methyl pent-2-enoate (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 K/min).

-

Measurement Scans: A three-step measurement procedure is typically followed:

-

Baseline Scan: An initial scan is performed with two empty pans to establish the baseline heat flow of the instrument.

-

Sapphire Scan: A scan is performed with a sapphire standard of known heat capacity to calibrate the instrument's heat flow signal.

-

Sample Scan: The scan is then run with the sample pan and the empty reference pan.

-

-

Data Analysis: The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after subtracting the baseline. The result is a continuous measurement of Cₚ over the desired temperature range.[1][2]

Vapor Pressure by the Transpiration Method

The vapor pressure of methyl pent-2-enoate can be determined using the transpiration method, which is a dynamic technique suitable for compounds with low to moderate volatility.

Methodology:

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a thermostatted saturator containing the liquid methyl pent-2-enoate. The temperature of the saturator is precisely controlled.

-

Saturation: The carrier gas flows through the sample at a slow, controlled rate, allowing it to become saturated with the vapor of methyl pent-2-enoate.

-

Condensation and Collection: The gas-vapor mixture then passes through a condenser or a cold trap where the vaporized sample is collected.

-

Quantification: The amount of condensed methyl pent-2-enoate is determined gravimetrically or by a suitable analytical technique such as gas chromatography. The total volume of the carrier gas that has passed through the system is measured using a gas meter.

-

Calculation of Vapor Pressure: Assuming the ideal gas law, the partial pressure of the substance, which is equal to its vapor pressure at the temperature of the saturator, is calculated from the mass of the condensed vapor, the total volume of the carrier gas, and the temperature.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental and computational determination of the key thermodynamic properties of methyl pent-2-enoate.

Conclusion

This technical guide has provided an overview of the key thermodynamic properties of methyl pent-2-enoate, detailed the standard experimental protocols for their determination, and presented estimated values based on reliable computational methods. While experimental data remains the gold standard, the provided estimations offer valuable insights for researchers, scientists, and drug development professionals in the absence of such data. The outlined experimental workflows serve as a practical guide for laboratories equipped to perform these fundamental thermodynamic measurements. A comprehensive understanding of these properties is essential for the effective and safe application of methyl pent-2-enoate in various fields of chemical science.

References

An In-depth Technical Guide on the Safety and Handling Precautions for Methyl Pent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl pent-2-enoate, a flammable and irritant liquid commonly used in laboratory and research settings. Due to the existence of multiple isomers with varying properties, this document addresses the general hazards associated with methyl pent-2-enoate and provides specific data for known isomers where available. Researchers should always consult the safety data sheet (SDS) specific to the lot and isomer in use.

Chemical Identification and Physical Properties

Methyl pent-2-enoate is an unsaturated ester with the molecular formula C₆H₁₀O₂. It exists as different isomers, primarily the (E) and (Z) stereoisomers, which may have different physical and toxicological properties. The CAS number can vary depending on the specific isomer or mixture.

Table 1: Physical and Chemical Properties of Methyl Pent-2-enoate Isomers

| Property | Methyl pent-2-enoate (unspecified isomers) | methyl (E)-pent-2-enoate |

| CAS Number | 818-59-7[1][2][3] | 15790-88-2[4] |

| Molecular Formula | C₆H₁₀O₂[1][5] | C₆H₁₀O₂[4][5] |

| Molecular Weight | 114.14 g/mol [1][2][5] | 114.14 g/mol [4][5] |

| Appearance | Clear, colorless liquid | Colorless liquid |

| Boiling Point | 81-82 °C @ 45 mmHg[1] | 124.5 °C @ 760 mmHg (estimated)[6] |

| Flash Point | Data not available | 26.9 °C (80.0 °F) (estimated)[6] |

| Density | 0.915 g/cm³ (Predicted)[7][8] | Data not available |

| Solubility | Data not available | Soluble in organic solvents |

Hazard Identification and Classification

Methyl pent-2-enoate is classified as a hazardous substance. The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[5]

Table 2: GHS Hazard Classification for Methyl Pent-2-enoate

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |

Toxicological Information

Table 3: Acute Toxicity Data for Methyl Pent-2-enoate

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | Data not available |

| Dermal LD50 | Rabbit | Data not available |

| Inhalation LC50 | Rat | Data not available |

Due to the lack of specific data, caution should be exercised, and exposure should be minimized.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines that would be employed to determine the toxicological profile of a substance like methyl pent-2-enoate.

Flash Point Determination

The flash point is a critical measure of a liquid's flammability. Standard methods for its determination include closed-cup testers like the Pensky-Martens or Abel apparatus.[10][11]

Methodology Outline:

-

A sample of the liquid is placed in a test cup.

-

The sample is heated at a slow, constant rate.

-

An ignition source is passed over the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite.[12]

Acute Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to assess acute toxicity.

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods for determining the oral toxicity of a substance.[1][2][6][7] The substance is administered to animals (typically rats) in a single dose or multiple doses within 24 hours.[1][7] Animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.[6]

-

Acute Dermal Toxicity (OECD 402): This test evaluates the potential hazard from short-term dermal exposure.[13] The substance is applied to the shaved skin of animals for 24 hours, and the animals are observed for toxic effects.[13][14][15]

-

Acute Inhalation Toxicity (OECD 403, 436): This guideline is used to assess the toxicity of a substance when inhaled.[4][8][16][17] Animals are exposed to the substance in an inhalation chamber for a defined period, and the concentration that is lethal to 50% of the test animals (LC50) is determined.[8][17]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with methyl pent-2-enoate.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential when handling this chemical.[18][19]

-

Eye and Face Protection: Chemical splash goggles and a face shield should be worn.[18][20]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[18][20][21]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[18][20]

Handling

-

Use in a well-ventilated area, such as a chemical fume hood.[20]

-

Avoid contact with skin, eyes, and clothing.[20]

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and ground all equipment to prevent static discharge.

-

Keep containers tightly closed when not in use.[20]

Storage

-

Store in a cool, dry, and well-ventilated area.[20]

-

Keep containers tightly closed.[20]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[20][22][23]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[23][24][25] Seek medical attention if irritation persists.[22][23]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[23][24][26] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[22][24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[22][23]

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.[27]

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[22][27]

-

Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[27]

-

Cleanup: Use non-sparking tools for cleanup.[27]

-

Reporting: Report the spill to the appropriate environmental health and safety personnel.

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

Caption: General workflow for handling methyl pent-2-enoate.

Caption: Procedure for cleaning up a small spill.

Caption: First aid procedures for different exposure routes.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. 818-59-7 | 2323-1-17 | Methyl pent-2-enoate | SynQuest Laboratories [synquestlabs.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Methyl 2-pentenoate | C6H10O2 | CID 5364718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 9. methyl (E)-2-pentenoate, 15790-88-2 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 12. scimed.co.uk [scimed.co.uk]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. ehs.ucsf.edu [ehs.ucsf.edu]

- 19. hazmatschool.com [hazmatschool.com]

- 20. echemi.com [echemi.com]

- 21. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 22. chemicalbook.com [chemicalbook.com]

- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 24. ehs.princeton.edu [ehs.princeton.edu]

- 25. safeopedia.com [safeopedia.com]

- 26. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 27. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Isomeric Forms of Methyl Pent-2-enoate and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of methyl pent-2-enoate, focusing on their structural differences, characterization using modern analytical techniques, and methods for their separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction to the Isomeric Forms of Methyl Pent-2-enoate

Methyl pent-2-enoate (C₆H₁₀O₂) is an unsaturated ester that can exist as different isomers. The primary focus of this guide is on the geometric isomers, which arise from the restricted rotation around the carbon-carbon double bond (C2=C3). These are designated as the (E)- and (Z)-isomers, formerly known as trans and cis, respectively. The spatial arrangement of the substituents around the double bond leads to distinct physical and chemical properties, as well as different spectroscopic signatures.

In addition to geometric isomerism, positional isomers of methyl pent-2-enoate also exist, where the methyl group or the double bond is at a different position in the carbon chain. Examples include methyl 2-methylpent-2-enoate and methyl 3-methylpent-2-enoate.[1][2] Understanding the specific isomeric form is crucial in various applications, including fragrance, flavor, and pharmaceutical industries, as different isomers can exhibit varied biological activities and sensory properties.

Geometric Isomers of Methyl Pent-2-enoate

The two geometric isomers of methyl pent-2-enoate are (E)-methyl pent-2-enoate and (Z)-methyl pent-2-enoate. The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side.

Caption: Geometric isomers of methyl pent-2-enoate.

Characterization Data

The characterization of the (E) and (Z) isomers of methyl pent-2-enoate is primarily achieved through spectroscopic and chromatographic techniques. The following tables summarize the key quantitative data for the identification of each isomer.

Physical and Chemical Properties

| Property | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [3] | 114.14 g/mol |

| CAS Number | 15790-88-2[3] | 61978-01-2 |

Spectroscopic Data: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers, primarily through the coupling constants of the vinylic protons.

| ¹H NMR (Predicted, CDCl₃) | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate |

| δ (ppm) | Proton Assignment | δ (ppm) |

| ~6.97 (dt, J ≈ 15.6, 6.9 Hz) | H-3 | ~6.30 (dt, J ≈ 11.6, 7.4 Hz) |

| ~5.84 (dt, J ≈ 15.6, 1.6 Hz) | H-2 | ~5.75 (dt, J ≈ 11.6, 1.7 Hz) |

| ~3.73 (s) | -OCH₃ | ~3.70 (s) |

| ~2.23 (quint, J ≈ 7.2 Hz) | H-4 | ~2.60 (quint, J ≈ 7.4 Hz) |

| ~1.06 (t, J ≈ 7.5 Hz) | H-5 | ~1.05 (t, J ≈ 7.5 Hz) |

Note: The key differentiating feature is the coupling constant (J) between the vinylic protons H-2 and H-3. The larger J-value (~15.6 Hz) is characteristic of the trans configuration in the (E)-isomer, while a smaller J-value (~11.6 Hz) is expected for the cis configuration in the (Z)-isomer.[4]

| ¹³C NMR (Predicted, CDCl₃) | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate |

| δ (ppm) | Carbon Assignment | δ (ppm) |

| ~166.8 | C-1 (C=O) | ~166.5 |

| ~149.0 | C-3 | ~148.5 |

| ~121.5 | C-2 | ~121.0 |

| ~51.5 | -OCH₃ | ~51.0 |

| ~25.5 | C-4 | ~21.0 |

| ~12.2 | C-5 | ~13.0 |

Mass Spectrometry Data

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used for the identification and quantification of the isomers. The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as they are structural isomers.

| Mass Spectrometry (EI) | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate (Predicted) |

| Molecular Ion (M⁺) | m/z 114 | m/z 114 |

| Key Fragment Ions (m/z) | 83, 55, 41 | 83, 55, 41 |

Note: The fragmentation patterns are generally not sufficient to distinguish between the E/Z isomers without chromatographic separation.

Gas Chromatography Data

Gas Chromatography (GC) is an effective technique for the separation of the (E) and (Z) isomers. The retention time will depend on the column and analytical conditions. Generally, the more linear (E)-isomer has a slightly different retention time compared to the less linear (Z)-isomer on polar capillary columns.

| Gas Chromatography | (E)-methyl pent-2-enoate | (Z)-methyl pent-2-enoate |

| Typical Retention Time | Varies with method | Varies with method |

| Elution Order | Typically, the (Z)-isomer elutes slightly earlier than the (E)-isomer on polar columns. |

Experimental Protocols

Detailed methodologies for the characterization and separation of methyl pent-2-enoate isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of the (E) and (Z) isomers.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the methyl pent-2-enoate sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Solvent and Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts and, crucially, the coupling constants of the vinylic protons in the ¹H spectrum to assign the E/Z configuration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and obtain their mass spectra for identification and quantification.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer) and an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm) is recommended for good separation of the isomers.

-

Injector: Split/splitless injector, operated at 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Compare the retention times with those of known standards if available.

-

Analyze the mass spectrum of each separated isomer and compare it with library data (e.g., NIST).

-

Isomer Separation: Preparative Chromatography

Objective: To separate a mixture of (E) and (Z)-methyl pent-2-enoate for further studies.

Methodology:

-

Argentation Chromatography: This technique is highly effective for separating compounds based on the degree of unsaturation and stereochemistry.

-

Stationary Phase: Silica gel impregnated with silver nitrate (AgNO₃, typically 10-20% by weight). The silver ions interact differently with the π-electrons of the double bond in the cis and trans isomers, leading to differential retention.[5]

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, with the polarity gradually increased.

-

Procedure:

-

Prepare the silver nitrate-impregnated silica gel and pack it into a column.

-

Dissolve the isomeric mixture in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or GC to identify the separated isomers.

-

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the isomers of methyl pent-2-enoate.

Caption: Workflow for isomer separation and characterization.

Conclusion

The successful characterization and separation of the (E) and (Z) isomers of methyl pent-2-enoate are essential for their application in various fields. This guide has provided a detailed overview of the key analytical techniques and methodologies. The distinct spectroscopic signatures, particularly the vinylic proton coupling constants in ¹H NMR, serve as a definitive means of differentiating between the two geometric isomers. Chromatographic methods, especially argentation chromatography and GC with polar columns, are effective for their separation. The protocols and data presented herein offer a solid foundation for researchers and professionals working with these and similar unsaturated ester compounds.

References

Methodological & Application

Application Notes and Protocols for the Diels-Alder Cycloaddition of Methyl Pent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This reaction involves the concerted interaction between a conjugated diene and a dienophile. Methyl pent-2-enoate, an α,β-unsaturated ester, serves as a competent dienophile due to the electron-withdrawing nature of the ester group, which activates the carbon-carbon double bond for cycloaddition. The resulting substituted cyclohexene derivatives are valuable intermediates in the synthesis of complex molecules, including natural products and pharmacologically active compounds. These cyclic scaffolds are of significant interest in drug development due to their defined three-dimensional structures.

This document provides detailed application notes and experimental protocols for the use of methyl pent-2-enoate as a dienophile in Diels-Alder reactions. It covers both thermal and Lewis acid-catalyzed conditions, offering insights into achieving desired reactivity and stereoselectivity.

Reaction Scope and Mechanistic Considerations

The Diels-Alder reaction is a pericyclic reaction that proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new pi bond in a single step. The stereochemistry of both the diene and the dienophile is retained in the product.

Key Characteristics:

-

Diene: Must be able to adopt an s-cis conformation to allow for the necessary orbital overlap. Cyclic dienes like cyclopentadiene are locked in the reactive s-cis conformation and are therefore highly reactive.

-

Dienophile: Reactivity is enhanced by electron-withdrawing groups conjugated to the double bond. The methyl ester group in methyl pent-2-enoate serves this purpose.

-

Stereoselectivity: The reaction typically favors the formation of the endo product under kinetic control, especially in reactions involving cyclic dienes. This preference is attributed to secondary orbital interactions between the diene and the electron-withdrawing group of the dienophile in the transition state. At higher temperatures, the reaction can become reversible, and the more thermodynamically stable exo product may be favored.

-

Lewis Acid Catalysis: The addition of a Lewis acid can significantly accelerate the reaction rate and enhance the regioselectivity and stereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its reactivity.

Data Presentation: Diels-Alder Reactions of Methyl Pent-2-enoate and Analogs

The following table summarizes typical reaction conditions and outcomes for Diels-Alder reactions involving methyl pent-2-enoate and structurally similar dienophiles with various dienes. This data is compiled to provide a comparative overview for experimental design.

| Diene | Dienophile | Conditions | Solvent | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |

| Cyclopentadiene | Methyl pent-2-enoate | Thermal, 160 °C (Sealed Tube) | Toluene | 6 | ~75-85 | ~3:1 | Analogous Reaction |

| Cyclopentadiene | Methyl pent-2-enoate | Et₂AlCl, -78 °C to rt | CH₂Cl₂ | 3 | >90 | >95:5 | Analogous Reaction |

| 1,3-Butadiene | Methyl pent-2-enoate | Thermal, 110 °C (Autoclave) | Benzene | 24 | ~60-70 | N/A | Analogous Reaction |

| Isoprene | Methyl pent-2-enoate | AlCl₃, 0 °C | CH₂Cl₂ | 4 | ~80-90 (para major) | N/A | Analogous Reaction |

| Furan | Methyl pent-2-enoate | Thermal, 80 °C | None | 48 | ~50-60 | >95:5 (Exo major) | Analogous Reaction |

Note: Data for methyl pent-2-enoate is extrapolated from reactions with highly similar dienophiles like methyl acrylate and methyl crotonate, as specific literature data for methyl pent-2-enoate is limited. The "para" designation for the isoprene reaction refers to the major regioisomer.

Experimental Protocols

Below are detailed protocols for conducting Diels-Alder reactions with methyl pent-2-enoate as the dienophile under both thermal and Lewis acid-catalyzed conditions.

Protocol 1: Thermal Diels-Alder Reaction of Methyl Pent-2-enoate with Cyclopentadiene

This protocol describes a thermal cycloaddition, which is suitable for reactive dienes like cyclopentadiene. Cyclopentadiene is generated in situ by cracking its dimer.

Materials:

-

Dicyclopentadiene

-

Methyl pent-2-enoate

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Fractional distillation apparatus

-

Heavy-walled, sealed reaction tube

-

Stir plate and magnetic stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus. Place dicyclopentadiene (15 mL) in the distilling flask. Heat the dimer gently to initiate cracking. Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

-

Reaction Setup: In a heavy-walled, sealable reaction tube equipped with a magnetic stir bar, dissolve methyl pent-2-enoate (1.14 g, 10 mmol) in anhydrous toluene (10 mL).

-

Add freshly distilled cyclopentadiene (0.80 g, 12 mmol, 1.2 equivalents) to the solution.

-

Reaction Execution: Seal the tube tightly and place it in an oil bath preheated to 160 °C. Stir the reaction mixture for 6 hours.

-

Workup: After cooling the reaction tube to room temperature, carefully unseal it. Transfer the contents to a round-bottom flask.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the endo and exo adducts.

-

Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the endo:exo ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Methyl Pent-2-enoate with 1,3-Butadiene

This protocol utilizes a Lewis acid to promote the reaction with a less reactive acyclic diene, 1,3-butadiene, which is generated in situ from 3-sulfolene.

Materials:

-

3-Sulfolene (butadiene sulfone)

-

Methyl pent-2-enoate

-

Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Stir plate and magnetic stir bar

Procedure:

-

Reaction Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inlet for an inert atmosphere.

-

Add 3-sulfolene (1.42 g, 12 mmol, 1.2 equivalents) and anhydrous dichloromethane (20 mL) to the flask.

-

Dissolve methyl pent-2-enoate (1.14 g, 10 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel.

-

Lewis Acid Addition: Cool the flask to -78 °C (dry ice/acetone bath). Under an inert atmosphere, slowly add the diethylaluminum chloride solution (11 mL of 1.0 M solution, 11 mmol, 1.1 equivalents) to the flask with stirring.

-

Dienophile Addition: Add the solution of methyl pent-2-enoate from the dropping funnel to the reaction mixture over 15 minutes.

-

Reaction Execution: Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40 °C) to generate 1,3-butadiene from the thermal decomposition of 3-sulfolene (which also releases SO₂ gas, requiring proper ventilation). Stir at reflux for 4 hours.

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the desired cyclohexene adduct.

-

Characterization: Analyze the product by appropriate spectroscopic methods.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Application Notes: Grignard Reaction with Methyl pent-2-enoate for the Synthesis of Tertiary Alcohols

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This protocol details the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with methyl pent-2-enoate, an α,β-unsaturated ester. This reaction is a powerful method for synthesizing tertiary alcohols. Grignard reagents typically react with esters in a 1:2 stoichiometry; the first equivalent adds to the carbonyl carbon, leading to the elimination of the alkoxy group to form a ketone intermediate.[1] A second equivalent of the Grignard reagent then rapidly attacks this ketone to produce a tertiary alcohol after an acidic workup.[1][2]